Triptycene
Overview
Description
Triptycene, also known as 9,10-dihydro-9,10-[1,2]benzenoanthracene, is an aromatic hydrocarbon with a unique paddle-wheel configuration and D3h symmetry. It is the simplest iptycene molecule, consisting of three benzene rings joined by two sp3 carbon atoms. The compound is a white solid that is soluble in organic solvents and is named after the medieval three-piece art panel, the triptych .
Mechanism of Action
Target of Action
Triptycene is a unique aromatic compound that has been attracting much attention in various research areas . It serves as an efficient building block for the design and synthesis of novel supramolecular acceptors . The primary targets of this compound are the molecular structures that it helps to form, including macrocyclic arenes and organic cages .
Mode of Action
The mode of action of this compound is primarily through its structural features. The symmetry and rigidity of the this compound molecule, combined with the advantage of the substituents being located on the same face of the scaffold (pointing in one direction), facilitate the juxtaposition of functional groups in proximity . This allows for the creation of unique molecular structures with specific properties .
Biochemical Pathways
This compound affects the biochemical pathways involved in the formation of supramolecular structures. It plays a crucial role in the construction of new types of macrocyclic arenes and organic cages . These structures have applications in molecular recognition, self-assembly, and gas selective sorption .
Result of Action
The result of this compound’s action is the formation of novel supramolecular structures with unique properties . These structures have been used to create porous materials and luminescent materials . The properties of these materials largely depend on the substitution patterns of the this compound units, as well as the type of substituents present .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reactivity of this compound can be enhanced by electron-donating substituents, while electron-withdrawing substituents can lower it . This suggests that the chemical environment can significantly impact the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The parent triptycene was first synthesized in 1942 by a multistep method involving the Diels–Alder addition reaction of anthracene and benzoquinone . Another method involves the Diels–Alder reaction of anthracene and benzyne, where benzyne is generated by the reaction of magnesium and 2-bromofluorobenzene . This method yields this compound in a 28% yield .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Triptycene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The high reactivity is due to the presence of several chemically distinguishable positions on the aromatic rings and bridgehead atoms .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrocarbon derivatives.
Scientific Research Applications
Triptycene and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
Triptycene is unique due to its rigid, three-dimensional structure and high reactivity. Similar compounds include:
Barrelenes: Structurally related to this compound but differ in their reactivity and applications.
Pentiptycenes: Larger analogs of this compound with additional benzene rings, offering different properties and applications.
This compound stands out due to its well-defined spatial arrangement of substituents and limited conformational freedom, making it a robust scaffold for various applications .
Properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDCLPXRKSWRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060058 | |
Record name | Triptycene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow-beige or grey needles; [Acros Organics MSDS] | |
Record name | Triptycene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18421 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
477-75-8 | |
Record name | Triptycene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptycene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptycene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10[1',2']-Benzenoanthracene, 9,10-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triptycene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-o-benzeno-9,10-dihydroanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPTYCENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL32869MEP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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